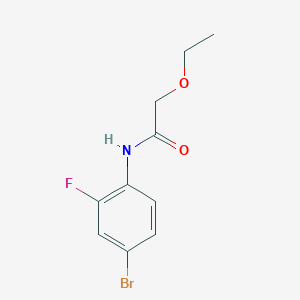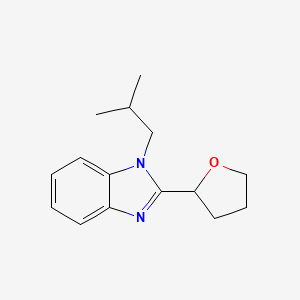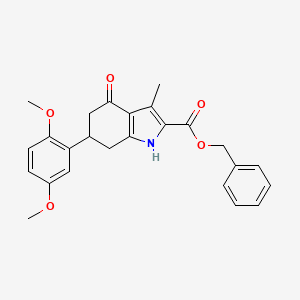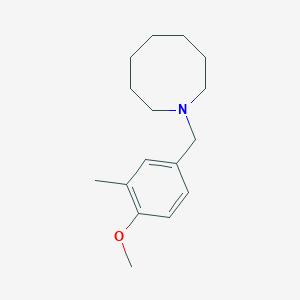
N-(sec-butyl)-N'-(2,4-dichlorobenzyl)urea
Vue d'ensemble
Description
N-(sec-butyl)-N'-(2,4-dichlorobenzyl)urea, also known as Diuron, is a herbicide that is commonly used to control weeds in various agricultural crops. It was first introduced in the 1950s and has since become one of the most widely used herbicides in the world. Diuron belongs to the urea family of herbicides, which work by inhibiting photosynthesis in plants.
Mécanisme D'action
N-(sec-butyl)-N'-(2,4-dichlorobenzyl)urea works by inhibiting photosynthesis in plants. Specifically, it inhibits the electron transport chain in chloroplasts, which leads to a reduction in ATP production and ultimately, the death of the plant. N-(sec-butyl)-N'-(2,4-dichlorobenzyl)urea is also known to inhibit the growth of roots in plants, which further contributes to its herbicidal properties.
Biochemical and Physiological Effects
N-(sec-butyl)-N'-(2,4-dichlorobenzyl)urea has been shown to have a number of biochemical and physiological effects on plants. In addition to its effects on photosynthesis and root growth, N-(sec-butyl)-N'-(2,4-dichlorobenzyl)urea has also been shown to alter the expression of various genes in plants. Specifically, it has been shown to upregulate genes involved in stress response and downregulate genes involved in photosynthesis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(sec-butyl)-N'-(2,4-dichlorobenzyl)urea is a widely used herbicide and has been extensively studied for its herbicidal properties. As such, it is readily available and relatively inexpensive, making it an attractive option for lab experiments. However, N-(sec-butyl)-N'-(2,4-dichlorobenzyl)urea is also known to have toxic effects on humans and other animals, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(sec-butyl)-N'-(2,4-dichlorobenzyl)urea. One area of interest is its potential applications in the treatment of various diseases. For example, N-(sec-butyl)-N'-(2,4-dichlorobenzyl)urea has been shown to inhibit the growth of cancer cells in vitro, and further research could explore its potential as an anticancer agent. Additionally, research could focus on the development of more environmentally friendly herbicides that are less toxic to humans and other animals than N-(sec-butyl)-N'-(2,4-dichlorobenzyl)urea. Finally, research could explore the use of N-(sec-butyl)-N'-(2,4-dichlorobenzyl)urea in combination with other herbicides to increase its efficacy and reduce the risk of herbicide resistance in weeds.
Applications De Recherche Scientifique
N-(sec-butyl)-N'-(2,4-dichlorobenzyl)urea has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of weeds in various crops, including cotton, soybeans, and corn. In addition to its use as a herbicide, N-(sec-butyl)-N'-(2,4-dichlorobenzyl)urea has also been studied for its potential applications in the treatment of various diseases such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
1-butan-2-yl-3-[(2,4-dichlorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-3-8(2)16-12(17)15-7-9-4-5-10(13)6-11(9)14/h4-6,8H,3,7H2,1-2H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSNPNRRBUDPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4666160.png)
![4-(7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B4666167.png)
![methyl 3-({[2-(4-chlorophenyl)-8-methyl-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4666171.png)

![4-methoxy-N-(4-{[(4-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4666181.png)

![3-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-mercapto-5-{4-[2-(4-morpholinyl)ethoxy]benzylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4666189.png)


![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4666217.png)
![3,4,7,9-tetramethyl-1-[2-(1-piperidinyl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4666232.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4666233.png)
